TAK-285
描述
TAK-285 is a novel investigational dual HER2/EGFR inhibitor . It is a low-molecular-weight compound that was designed and synthesized by Takeda Pharmaceutical Company, Osaka, Japan . It specifically targets human epidermal growth factor receptor (EGFR) and HER2 .
Synthesis Analysis
New this compound derivatives were synthesized and biologically evaluated as dual EGFR/HER2 inhibitors . For instance, compound 9f exhibited IC50 values of 2.3 nM over EGFR and 234 nM over HER2, which is 38-fold of staurosporine and 10-fold of this compound over EGFR .Molecular Structure Analysis
The molecular formula of this compound is C26H25ClF3N5O3 . It has an exact mass of 547.16 and a molecular weight of 547.960 . The structure of this compound was analyzed using docking and MD simulations coupled to the MMGBSA approach .Chemical Reactions Analysis
New this compound derivatives were synthesized and characterized as dual EGFR/HER2 inhibitors . These derivatives showed IC50 values in the range of 1.0–7.3 nM and 0.8–2.8 nM against PC3 and 22RV1 prostate carcinoma cell lines, respectively .Physical And Chemical Properties Analysis
This compound has a molecular formula of C26H25ClF3N5O3 and a molecular weight of 547.960 . The absorption of this compound was rapid after oral dosing, and plasma exposure at steady-state increased in a dose-proportional fashion for doses ranging from 50 to 300 mg b.i.d .科学研究应用
在癌症治疗中的双重HER2/EGFR抑制
TAK-285是一种双重erbB蛋白激酶抑制剂,靶向人表皮生长因子受体(EGFR)和HER2。在I期临床试验中显示出潜力,表现出良好的毒性剖面和药代动力学(PK)特性,值得进一步评估。在一名患有腮腺癌的患者中观察到部分反应,突显了其在癌症治疗中的潜在疗效(Doi et al., 2012)。
穿透血脑屏障和治疗脑转移的潜力
This compound已被证实能够穿透大鼠的大脑,表明在HER2过度表达的转移性乳腺癌中治疗脑转移的潜力。这项研究使用微透析来确认大鼠大脑中未结合的this compound的存在,暗示其在解决脑转移方面的实用性,这对于HER2阳性癌症患者是一个重要关注点(Erdő等人,2012)。
HER2和HER3的协同调节
研究表明,HER2和HER3协同调节肿瘤细胞生长并确定对this compound的敏感性。这一发现表明,在这些受体共同表达的癌症中,this compound的抗肿瘤活性可能会得到最大化,为识别可能对this compound治疗产生反应的患者提供了一个潜在标志(Takagi et al., 2009)。
抗肿瘤活性和中枢神经系统穿透
This compound在培养的肿瘤细胞、小鼠和大鼠异种移植瘤以及HER2阳性脑转移模型中显示出抗肿瘤活性。它能够穿透中枢神经系统,并且不是P-糖蛋白(Pgp)外流泵的底物,这使this compound与其他药物有所区别,暗示了其在治疗脑转移方面的潜力,同时具有其抗肿瘤活性(Nakayama et al., 2013)。
临床试验结果
在患有晚期癌症的患者中,进行了I期剂量递增研究,评估了this compound的安全性和药代动力学特性。这些研究确定了最大耐受剂量,并显示this compound的快速吸收和剂量成比例的暴露增加,人体脑脊液分布证实了其治疗中枢神经系统转移的潜力(LoRusso et al., 2010)。
作用机制
Target of Action
TAK-285 is a novel investigational compound that specifically targets the human epidermal growth factor receptor (EGFR) and HER2 . These receptors are members of the erbB protein kinase family, which play critical roles in cell growth and proliferation .
Mode of Action
This compound acts as a dual EGFR/HER2 inhibitor . It inhibits the dimerization of the EGFR protein family members, including HER1/EGFR and HER2 . This inhibition prevents the activation of the intracellular kinase, thereby disrupting the phosphorylation cascade that results in enhanced cellular proliferation and survival in tumor cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway. By inhibiting the dimerization of EGFR and HER2, this compound disrupts the downstream signaling cascade, which includes the PI3K/Akt and MAPK pathways . These pathways are crucial for cell survival and proliferation, especially in cancer cells.
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the blood-brain barrier can affect the efficacy of this compound in treating brain metastases .
安全和危害
TAK-285 was well tolerated in a phase I first-in-human study . Dose-limiting toxicities noted in two patients who received 400 mg b.i.d. were grade 3 increases in aminotransferases and grade 3 decreased appetite . Safety data sheets recommend avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
未来方向
属性
IUPAC Name |
N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQXEVJIFYIBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClF3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236136 | |
Record name | TAK-285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871026-44-7 | |
Record name | TAK-285 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871026447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAK-285 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CCB438L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。